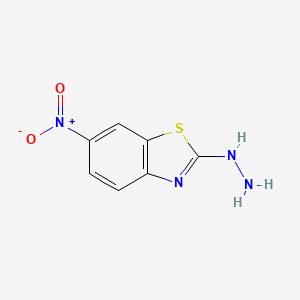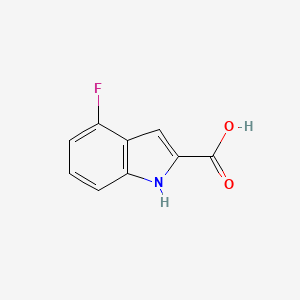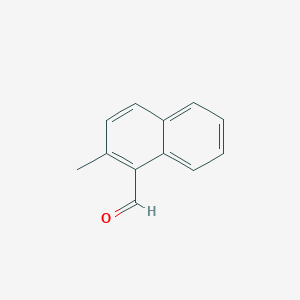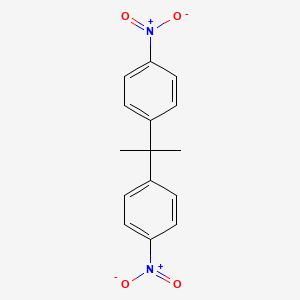
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
Vue d'ensemble
Description
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, also known as MPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPH is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of different chemical reagents.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Pyrazole-4-carbohydrazide derivatives, including those related to 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been synthesized for pharmaceutical interest. These derivatives were obtained from pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. They are significant in pharmaceutical chemistry due to their potential biological activities (Daidone et al., 2003).
Vibrational Spectroscopic Investigations and Molecular Dynamics
- N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been investigated using vibrational spectroscopy and molecular dynamic simulations. These studies are crucial for understanding the industrial and biological importance of pyrazole derivatives (Pillai et al., 2017).
Antimicrobial Applications
- Novel pyrazole integrated 1,3,4-oxadiazoles synthesized from N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide have shown promising antimicrobial activity. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Structural and Spectral Studies
- Detailed experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, have been conducted. These studies involve spectroscopic analysis and density functional theory, which are vital for understanding the molecular structure and properties of such compounds (Viveka et al., 2016).
Leishmanicidal Activities
- Synthesized 1H-pyrazole-4-carbohydrazides have been investigated for their leishmanicidal activities. This research is crucial for developing new treatments for Leishmaniasis, a significant tropical disease (Bernardino et al., 2006).
Synthesis of Novel Heterocyclic Compounds
- Research has been conducted on the synthesis of novel heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. Such compounds could lead to the development of new antimicrobial drugs (Aly, 2016).
Anti-Inflammatory and Antioxidant Activities
- Pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their potential in developing new therapeutics for related conditions (Mahajan et al., 2016).
Safety and Hazards
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Pyrazoles, including 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the pyrazole ring is a core moiety in a variety of leading drugs . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been applied to treat a variety of diseases, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antidiabetic, anticancer, antibacterial, and analgesic effects .
Analyse Biochimique
Biochemical Properties
5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins, altering their conformation and function. For example, it may interact with heat shock proteins (HSPs), which are involved in protein folding and stress response . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to the active site of enzymes, such as COX, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular effects . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters (OATs), and distributed to various cellular compartments . Binding proteins, such as albumin, can facilitate the transport of this compound in the bloodstream, affecting its localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways and enzyme activity .
Propriétés
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJFOVPAFLYXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399337 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204260-39-9 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204260-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N′‐(2,3‐Dimethoxybenzylidene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide and how do they influence its crystal packing?
A1: N′‐(2,3‐Dimethoxybenzylidene)‐5‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbohydrazide is characterized by a central pyrazole ring substituted with a phenyl ring at the 1-position, a carbohydrazide moiety at the 4-position, and a 2,3-dimethoxybenzylidene group attached to the carbohydrazide nitrogen. [] The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds occur between the carbohydrazide NH group as a donor and the carbonyl oxygen atom as an acceptor. Additionally, C—H⋯N hydrogen bonds form between the aromatic rings and the nitrogen atoms of neighboring molecules. [] These intermolecular interactions contribute to the stability of the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)





![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)




